molecular formula C18H37N3O5 B1584677 Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine CAS No. 24993-04-2

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine

Cat. No. B1584677
CAS RN: 24993-04-2
M. Wt: 375.5 g/mol
InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N
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Description

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a polymer formed from hexanedioic acid (also known as adipic acid), hexahydro-2H-azepin-2-one (also known as caprolactam), and 1,6-hexanediamine . It is used as a component of multi-layer films intended to contact food .

Scientific Research Applications

Asymmetric Polymers and Optical Properties

  • Asymmetric Polymers : Hexahydro-2H-azepin-2-one, when used as a monomer, contributes to the creation of asymmetric polymers. These polymers exhibit unique conformational properties due to the interaction between side chains and the polymer backbone, impacting their optical properties. Such polymers, including those resembling nylon 6, can have their properties systematically modified through the nature and position of the lactam substituent (Overberger et al., 1972).

Polymer Synthesis and Modification

  • Highly Branched Polymers : Hexanedioic acid is a key component in creating highly branched polymers. These polymers, developed through multicomponent polymerization, can have their branching and functionalization degrees adjusted for specific applications (Deng et al., 2014).
  • Polyamide Synthesis : The combination of hexanedioic acid with hexahydro-2H-azepin-2-one and 1,6-hexanediamine facilitates the synthesis of various polyamides. These polymers can be tailored for different industrial applications, including plastics, textiles, and membranes (Peng et al., 2018).

Hydrogen Bonding in Polyamides

  • Molecular Interactions : The extent of hydrogen bonding in polyamides made from these compounds is critical in determining their melting points and overall properties. This understanding is essential in designing polymers with desired thermal and mechanical characteristics (Korshak & Frunze, 1955).

Bio-Based Adipic Acid Production

  • Sustainable Alternatives : Research into producing bio-based adipic acid from renewable oils presents a sustainable alternative to petrochemical sources. This approach is significant for industries like nylon manufacturing, offering environmental benefits and cost-effectiveness (Beardslee & Picataggio, 2012).

Photodegradable and Responsive Polymers

  • Photodegradable Polymers : Innovative approaches have been developed to create photodegradable polymers that can form reactive micropatterns. These polymers incorporate functional groups that allow for post-synthesis modification and have potential applications in areas like controlled substance release (Li et al., 2014).

  • H2O2-Responsive Polymers : Research has led to the development of H2O2-cleavable poly(ester-amide)s. These polymers degrade in response to hydrogen peroxide, making them useful for applications like drug delivery systems (Cui et al., 2017).

properties

IUPAC Name

azepan-2-one;hexane-1,6-diamine;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYHIGCKINZLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54190-66-8
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54190-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nylon 6/66

CAS RN

24993-04-2
Record name Nylon 6/66
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24993-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylon 6:66
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

The low molecular weight polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out a a relatively low temperature, generally 80° to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid diamine complex is used, the mixture is heated to melting and stirred until equilibration.
[Compound]
Name
polyamides
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polycaprolactam
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diacid
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diamine
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ester
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diacid
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dimethyl ester
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ester
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ester
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amide
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Synthesis routes and methods II

Procedure details

50 wt % aqueous solution of salt (AH salt) of adipic acid with hexamethylenediamine, and ∈-caprolactam (CL) were mixed so that AH salt was 20 parts by weight and CL was 80 parts by weight, and the mixture was charged in an autoclave of 30 liters. After it was raised to 270° C. at an internal pressure of 10 kg/cm2, the internal temperature was maintained at 245° C., while stirring, the pressure was slowly reduced to 0.5 kg/cm2 and stirring was stopped. After being returned to normal pressure by nitrogen, a strand was drawn out, pelletized, and unreacted substances were extracted out using boiling water, and dried. The thus obtained copolyamide 6/66 resin had a relative viscosity of 4.20 and melting point of 193° C.
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Synthesis routes and methods III

Procedure details

Any method known in the art can be used to produce the polyamides. The polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out at a relatively low temperature, generally 80 to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid-diamine complex is used, the mixture is heated to melting and stirred until equilibration.
[Compound]
Name
polyamides
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
amide
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[Compound]
Name
polycaprolactam
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[Compound]
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polyamides
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[Compound]
Name
diacid
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Reaction Step Eight
[Compound]
Name
diamine
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Name
ester
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Name
diacid
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Name
dimethyl ester
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ester
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ester
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Reaction Step Fourteen

Synthesis routes and methods IV

Procedure details

ε-caprolactam, hexamethylenediamine and salt of adipic acid were mixed with the amounts shown in table 6, and were melt polymerized in a reaction vessel at 260° C. to obtain nylon 6/66 copolymer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Reactant of Route 2
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Reactant of Route 3
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Reactant of Route 4
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Reactant of Route 5
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine
Reactant of Route 6
Reactant of Route 6
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine

Citations

For This Compound
1
Citations
KBPODAN MAKANAN - 2019 - tbt.bsn.go.id
Draft 24 Janua Page 1 BADAN PENGAWAS OBAT DAN MAKANAN REPUBLIK INDONESIA PERATURAN BADAN PENGAWAS OBAT DAN MAKANAN NOMOR 20 TAHUN 2019 …
Number of citations: 2 tbt.bsn.go.id

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